2-(2-Methylpyridin-4-yl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
1211523-01-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methylpyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(2-3-12-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3 |
InChI Key |
HSFCNBZBDHJEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CNCCO2 |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of 2 2 Methylpyridin 4 Yl Morpholine and Its Derivatives
Strategies for Constructing the 2-(2-Methylpyridin-4-yl)morpholine Core
The synthesis of the target compound can be approached by forming the key bond between the pre-existing pyridine (B92270) and morpholine (B109124) rings or by constructing the morpholine ring onto a functionalized pyridine scaffold.
Approaches Involving 2-Methylpyridine (B31789) Precursors
Strategies commencing with a 2-methylpyridine derivative are common. These methods focus on introducing the morpholine moiety at the C-4 position of the pyridine ring through various coupling and condensation reactions.
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a secondary amine, such as morpholine, to form an aminomethylated product. organic-chemistry.org This reaction is fundamental in the synthesis of numerous nitrogen-containing substances. umich.edu In the context of synthesizing pyridine-morpholine structures, a pyridine derivative with an active hydrogen could react with formaldehyde and morpholine. The mechanism generally proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. organic-chemistry.org
Kinetic studies on the Mannich reaction involving phenols and morpholine have elucidated a mechanism that depends on factors like pH and the specific reactants used. umich.edu For instance, the reaction between 2,4-dimethylphenol, formaldehyde, and morpholine has been studied to understand the formation of the C-C bond, postulating a transition state that facilitates the aminomethylation. umich.edu A similar principle could be applied where a suitably activated 2-methylpyridine derivative serves as the active hydrogen component. The reaction of 8-hydroxyquinoline (B1678124) with formaldehyde and various amines to create Mannich bases further illustrates the utility of this reaction for nitrogen-containing heterocycles. nih.gov
Table 1: Example of Mannich Reaction Conditions This table presents generalized conditions based on analogous reactions.
| Component A (Active H) | Component B (Amine) | Aldehyde Source | Solvent | Conditions | Ref |
|---|---|---|---|---|---|
| 2,4-Dimethylphenol | Morpholine | Formaldehyde | Ethanol | Buffered solution | umich.edu |
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org This method is a cornerstone for creating biaryl compounds and is widely used in industrial and medicinal chemistry. libretexts.orgrsc.org
To construct the this compound framework, a Suzuki-Miyaura reaction could be envisioned between a morpholine-containing boronic acid derivative and a 4-halo-2-methylpyridine. A more direct and documented analogous approach involves the coupling of 4-bromo-2-methylpyridine (B16423) with various arylboronic acids. researchgate.net For example, the synthesis of 2-methyl-4-phenylpyridine (B85350) was achieved by reacting 4-bromo-2-methylpyridine with phenylboronic acid. researchgate.net The reaction proceeds through a well-understood catalytic cycle involving oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methylpyridine
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Ref |
|---|---|---|---|---|---|---|---|
| 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 120 °C (Microwave) | 85% | researchgate.net |
Approaches Involving Morpholine Precursors
An alternative synthetic route involves starting with a morpholine derivative and attaching the 2-methylpyridine group.
Nucleophilic aromatic substitution (SNAr) is a key reaction for attaching amines to activated aromatic or heteroaromatic rings. In this approach, morpholine acts as the nucleophile, displacing a leaving group (typically a halide) from the pyridine ring. For this reaction to be effective, the pyridine ring usually needs to be activated by electron-withdrawing groups.
A relevant example is the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine, where morpholine displaces one of the chlorine atoms on 2,4,6-trichloropyrimidine. chemicalbook.com The reaction is typically carried out in a suitable solvent like acetone (B3395972) at reduced temperatures to control selectivity. chemicalbook.com A similar strategy could be employed by reacting morpholine with a 4-halo-2-methylpyridine, potentially requiring elevated temperatures or specific catalysts if the pyridine ring is not sufficiently activated.
Table 3: Nucleophilic Substitution with Morpholine
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield | Ref |
|---|
Advanced Synthetic Protocols for Morpholine Ring Formation
Beyond connecting pre-formed rings, advanced strategies focus on constructing the morpholine ring itself onto a pyridine template. A key method for this is the palladium-catalyzed carboamination reaction. nih.gov This process allows for the stereoselective synthesis of substituted morpholines from amino alcohol derivatives. nih.gov
The general strategy involves starting with an enantiomerically pure N-protected amino alcohol, which is first converted to an O-allyl ethanolamine. nih.gov This intermediate then undergoes a Pd-catalyzed coupling with an aryl or alkenyl halide. This intramolecular cyclization forms the morpholine ring with high stereocontrol, providing access to cis-3,5-disubstituted morpholines that are otherwise difficult to prepare. nih.gov The mechanism is believed to proceed via oxidative addition of the halide to palladium, followed by Pd-N bond formation and a subsequent syn-aminopalladation step to close the ring. nih.gov Other methods for morpholine ring synthesis include the intramolecular hydroalkoxylation of nitrogen-tethered alkenes and the cyclization of 1,2-amino alcohols. organic-chemistry.org
Table 4: Key Steps in Pd-Catalyzed Morpholine Synthesis
| Starting Material | Key Intermediate | Reaction Type | Catalyst System | Product Type | Ref |
|---|
Hydroamination and Asymmetric Transfer Hydrogenation for Substituted Morpholines
A powerful one-pot strategy for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequence of hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This approach typically starts from aminoalkyne substrates. The process is efficient, practical, and tolerates a wide array of functional groups. organic-chemistry.org Crucial to achieving high enantiomeric excess is the role of hydrogen-bonding interactions between the oxygen atom of the substrate and the ligand of the Ruthenium catalyst, such as (S,S)-Ts-DPEN. organic-chemistry.org
Another key method is the asymmetric hydrogenation of unsaturated morpholines, or dehydromorpholines. nih.govrsc.org This has proven challenging for producing 2-substituted chiral morpholines due to the congested and electron-rich nature of the substrate, which leads to low reactivity. nih.gov However, the use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the synthesis of various 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org
| Catalyst System | Substrate Type | Key Feature |
| Ru-Ts-DPEN | Aminoalkynes | Tandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org |
| SKP-Rh complex | 2-Substituted Dehydromorpholines | Asymmetric hydrogenation with a large bite angle ligand. nih.govrsc.org |
Photocatalytic Coupling Reactions for Morpholine Derivatives
Photocatalysis offers a modern and efficient route to substituted morpholines. One method involves the coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions. organic-chemistry.org This reaction is facilitated by an inexpensive organic photocatalyst (like tetraphenylporphyrin (B126558) - TPP) and a Lewis acid additive. organic-chemistry.org
A more recent development is a photocatalytic, diastereoselective annulation strategy that produces morpholines from readily available starting materials. nih.gov This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Mechanistic studies indicate the reaction proceeds via a radical cation intermediate. nih.gov This approach is versatile, allowing for the synthesis of complex tri- and tetra-substituted morpholines. nih.gov Furthermore, novel morpholine-linked metal-phthalocyanine covalent organic frameworks (COFs) have been synthesized for applications in photocatalytic CO2 reduction, demonstrating the integration of the morpholine structure into advanced materials. rsc.org
Intramolecular Hydroalkoxylation Methods
The intramolecular hydroalkoxylation of nitrogen-tethered alkenes is a direct method for forming the morpholine ring. organic-chemistry.org Boron trifluoride etherate can mediate this cyclization to produce 1,4-oxazines (morpholines) in good yields. organic-chemistry.org Another approach involves an iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org Additionally, a palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, can yield a variety of substituted morpholines with excellent diastereoselectivity. organic-chemistry.org An electrochemical method for synthesizing substituted morpholines has also been developed, which proceeds via a decarboxylative intramolecular etherification. nih.gov
Wacker-Type Aerobic Oxidative Cyclization in Morpholine Synthesis
The Wacker-type aerobic oxidative cyclization is a prominent method for synthesizing six-membered nitrogen heterocycles from alkenes. organic-chemistry.org Using a Pd(DMSO)₂(TFA)₂ catalyst system, this reaction proceeds efficiently. organic-chemistry.org Mechanistic studies of similar Pd(OAc)₂/pyridine-catalyzed intramolecular aerobic oxidative aminations show a stepwise process involving the formation of a Pd(II)-amidate-alkene chelate, alkene insertion into the Pd-N bond, β-hydride elimination, and subsequent catalyst regeneration via aerobic oxidation. nih.gov The key C-N bond-forming step is described as an intramolecular nucleophilic attack of the amidate ligand on the coordinated alkene. nih.gov This methodology has been extended to asymmetric catalysis using chiral ligands like sparteine, opening a path to enantioenriched heterocycles. organic-chemistry.org The choice of ligands can also be crucial for controlling regioselectivity in these cyclizations. nih.govacs.org
| Catalyst System | Reaction Type | Key Advantage |
| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic cyclization | Synthesis of six-membered N-heterocycles. organic-chemistry.org |
| Pd(OAc)₂/Pyridine | Intramolecular aerobic amination | Well-studied mechanism. nih.gov |
| Pd-sparteine complex | Asymmetric aerobic cyclization | Access to enantioselective synthesis. organic-chemistry.org |
Reductive Amination Protocols for Morpholine-Containing Structures
Reductive amination is a widely used and versatile method for preparing amines, including those with a morpholine structure. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.org This can be performed in a one-pot reaction. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their ability to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com
This protocol has been applied to the synthesis of N-substituted morpholine nucleoside derivatives. nih.gov The synthesis involves two main steps: the oxidation of ribonucleosides to create a dialdehyde (B1249045), followed by the reductive amination of this in-situ generated dialdehyde with various alkylamines. nih.gov Another application uses 2-picoline borane (B79455) as a reducing agent for the direct reductive alkylation of aldehyde-bisulfite adducts with a range of amines, which has been successfully used in the synthesis of a DPP-IV inhibitor containing a morpholine moiety. nih.gov
Derivatization Strategies for Structural Modification of this compound
The this compound scaffold possesses two key handles for structural modification: the morpholine ring and the 2-methylpyridine moiety. The latter offers several sites for chemical alteration to modulate the compound's properties.
Modification of the 2-Methylpyridine Moiety
The 2-methylpyridine (or 2-picoline) fragment of the molecule is amenable to several types of chemical transformations. wikipedia.org
Reactions of the Methyl Group: The methyl group is the primary site for many reactions. wikipedia.org
Condensation: It can undergo condensation with formaldehyde to produce a 2-vinylpyridine (B74390) derivative. wikipedia.org
Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412), which would yield the corresponding picolinic acid derivative. wikipedia.org
Deprotonation and Alkylation: Treatment with a strong base, such as butyllithium (B86547), results in the deprotonation of the methyl group to form a nucleophilic lithium salt. wikipedia.org This intermediate can then react with various electrophiles to install new functional groups.
Reactions on the Pyridine Ring:
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This modification alters the electronic properties of the ring and can facilitate different substitution patterns. acs.org
Suzuki Coupling Precursor: While the 4-position is occupied by the morpholine ring in the target compound, a key strategy to synthesize the parent molecule involves functionalizing this position first. For instance, 4-amino-2-methylpyridine (B29970) can be converted to 4-bromo-2-methylpyridine. researchgate.net This bromo-derivative can then undergo palladium-catalyzed Suzuki coupling with various boronic acids to introduce aryl or other groups at the 4-position, prior to the formation or attachment of the morpholine ring. researchgate.net
Reactions at the Methyl Group (e.g., condensation, oxidation, deprotonation)
The methyl group at the C-2 position of the pyridine ring is a key handle for synthetic transformations. Its reactivity is influenced by the electron-donating nature of the morpholino group at the C-4 position, which can affect the acidity of the methyl protons.
Deprotonation: The methyl group of 2-methylpyridine (2-picoline) and its derivatives can be deprotonated using strong bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) to form a picolyllithium species. tcichemicals.comresearchgate.net This nucleophilic intermediate can then react with various electrophiles. For instance, treatment of 2-methylpyridine with BuLi yields LiH2CC5H4N, a versatile nucleophile. tcichemicals.comresearchgate.net The acidity of the methyl group is significant, with a pKa of about 34 for 2-picoline itself. nih.gov The presence of an electron-donating morpholino group at the 4-position would be expected to slightly decrease the acidity of the methyl protons compared to an unsubstituted pyridine. Nevertheless, deprotonation remains a viable strategy for introducing further functionality.
Condensation Reactions: The acidic protons of the methyl group allow for condensation reactions with carbonyl compounds, such as aldehydes and ketones. A classic example is the reaction of 2-picoline with formaldehyde to produce 2-vinylpyridine. tcichemicals.comresearchgate.net Similarly, 2-methylpyridine can undergo condensation with benzaldehyde (B42025) in the presence of a base. The reaction proceeds through the formation of a resonance-stabilized anion of the methyl group. nih.gov For this compound, condensation with various aldehydes would lead to the corresponding styryl-type derivatives, expanding the structural diversity of the scaffold. These reactions typically involve the combination of two smaller molecules to form a larger one with the elimination of a small molecule like water. nih.gov
Oxidation: The methyl group can be oxidized to a carboxylic acid group. A common oxidizing agent for this transformation is potassium permanganate (KMnO4), which converts 2-methylpyridine into picolinic acid (pyridine-2-carboxylic acid). tcichemicals.comresearchgate.net This transformation provides a route to a different class of derivatives, where the carboxylic acid can be further functionalized, for example, through amide bond formation.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Deprotonation | Butyllithium (BuLi) or LDA in an inert solvent (e.g., THF) | Picolyllithium intermediate | tcichemicals.comresearchgate.netnih.gov |
| Condensation | Aldehydes (e.g., formaldehyde, benzaldehyde), base | Styryl-type pyridine derivatives | tcichemicals.comresearchgate.netnih.gov |
| Oxidation | Potassium permanganate (KMnO4) | Pyridine-2-carboxylic acid derivatives | tcichemicals.comresearchgate.net |
Functionalization of the Pyridine Ring System (e.g., nucleophilic/electrophilic substitutions)
The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, although the inherent electronic properties of the ring and the influence of existing substituents dictate the regioselectivity and feasibility of these reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (SEAr) more difficult and requiring harsh reaction conditions. acs.orgnih.gov The nitrogen atom deactivates the ring towards electrophilic attack. When substitution does occur, it is directed to the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. acs.orgresearchgate.net In this compound, the methyl group is an activating, ortho-, para-director, while the morpholino group, being an amino substituent, is also strongly activating and ortho-, para-directing. The combined effect of these two groups would strongly favor electrophilic attack at the C-3 and C-5 positions. To facilitate electrophilic substitution at the C-4 position, pyridine can be converted to its N-oxide, which activates the ring and directs incoming electrophiles to the C-4 (and C-2) position. acs.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the C-2, C-4, and C-6 positions, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the ring nitrogen. rsc.org For the title compound, the C-4 position is already occupied. Therefore, SNAr would require a leaving group at the C-2 or C-6 position. For example, if the methyl group at C-2 were replaced with a halogen (e.g., Cl, Br), this position would be susceptible to attack by various nucleophiles. enamine.netcambridgemedchemconsulting.com The reactivity of halopyridines in SNAr reactions is well-documented, with the leaving group ability often following the order F > Cl ≈ Br > I when the initial nucleophilic attack is the rate-determining step. researchgate.net
| Substitution Type | Favored Positions | Influencing Factors | Reference(s) |
| Electrophilic | C-3, C-5 | Electron-deficient ring; directing effects of methyl and morpholino groups. | acs.orgnih.govresearchgate.net |
| Nucleophilic | C-2, C-6 (with leaving group) | Electron-deficient ring; stabilization of intermediate by nitrogen. | rsc.orgenamine.netcambridgemedchemconsulting.com |
Modification of the Morpholine Moiety
The morpholine ring provides another site for synthetic modification, primarily at the nitrogen atom.
N-Substitution and Related Derivatizations
The secondary amine of the morpholine ring is nucleophilic and can readily undergo a variety of N-substitution reactions.
N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting the morpholine nitrogen with alkyl halides. researchgate.net For instance, 4-(2-chloroacetyl)morpholine can be synthesized by reacting morpholine with chloroacetyl chloride. jocpr.com This derivative can then be used to alkylate other nucleophiles. Direct N-alkylation of the morpholine ring in the title compound can be performed with various alkylating agents to introduce diverse substituents. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides. researchgate.netgoogle.com For example, N-acetylmorpholine can be prepared by reacting morpholine with acetic anhydride (B1165640) or methyl acetate. google.com These reactions allow for the introduction of a wide range of functional groups onto the morpholine nitrogen, enabling the fine-tuning of the molecule's properties. A general procedure for the N-alkylation of a pyridinyl-morpholine derivative involves heating with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov
| Reaction | Typical Reagents | Product | Reference(s) |
| N-Alkylation | Alkyl halides (e.g., R-X), base (e.g., K2CO3) | N-Alkyl morpholine derivatives | researchgate.netnih.gov |
| N-Acylation | Acyl chlorides (e.g., RCOCl), anhydrides (e.g., (RCO)2O) | N-Acyl morpholine derivatives | researchgate.netgoogle.com |
Conformationally Restricted Analogues and Bioisosteric Replacements of the Morpholine Ring
In drug design, the morpholine ring is a common pharmacophore, but it can be metabolically labile. enamine.netenamine.net Therefore, replacing it with bioisosteres or conformationally restricted analogues is a common strategy to improve pharmacokinetic properties like metabolic stability and solubility. acs.orgprinceton.edu
Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For the morpholine ring, several bioisosteric replacements have been explored. These include:
Spirocyclic systems: Spiro-building blocks like spiro-oxetanes and spiro-azetidines can act as bioisosteres for morpholine. tcichemicals.com These introduce more sp3 character, which can improve solubility and three-dimensionality. tcichemicals.com Azaspiro[3.3]heptane is another example used to replace piperidine, a related heterocycle. cambridgemedchemconsulting.com
Bridged systems: The introduction of an ethylene (B1197577) bridge between positions 3 and 5 of the morpholine ring creates a conformationally rigid structure. researchgate.netacs.org These bridged morpholines can be effective in decreasing lipophilicity. researchgate.net
Other heterocyclic rings: Thiomorpholine (B91149) and its oxidized derivatives (sulfoxide and sulfone) are common replacements. Piperazines are also frequently used bioisosteres. cambridgemedchemconsulting.com
The goal of these replacements is to maintain or improve the desired biological activity while optimizing the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. acs.org
| Analogue Type | Example(s) | Purpose | Reference(s) |
| Spirocyclic | Spiro-oxetanes, Azaspiro[3.3]heptane | Improve solubility, increase 3D character | tcichemicals.comcambridgemedchemconsulting.com |
| Bridged | 3,5-Bridged morpholines | Decrease lipophilicity, conformational restriction | researchgate.netacs.org |
| Heterocyclic | Thiomorpholine, Piperazine (B1678402) | Modulate pKa, polarity, and metabolic stability | cambridgemedchemconsulting.com |
Strategies for Conjugation and Scaffold Diversification
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of FDA-approved drugs. nih.govrsc.orgnih.gov As such, numerous strategies exist for its diversification and conjugation to other molecular frameworks.
Scaffold Diversification: The this compound scaffold can be diversified by combining the reactions mentioned in the previous sections. For example, functionalization at the methyl group, on the pyridine ring, and at the morpholine nitrogen can be performed in various sequences to generate a library of diverse compounds. Multi-component reactions (MCRs) and cascade reactions are powerful tools for rapidly building molecular complexity from simple starting materials. rsc.orgrsc.org For instance, cascade reactions involving condensation, cyclization, and migration steps can be employed to construct complex heterocyclic systems. rsc.orgnih.gov
Conjugation Strategies: The core scaffold can be conjugated to other molecules to create hybrid compounds with potentially new or enhanced biological activities. This can be achieved by:
Linker Chemistry: Introducing a functional group, such as a carboxylic acid via oxidation of the methyl group or an amino group, allows for the attachment of linkers. These linkers can then be used to connect the scaffold to other pharmacophores, biomolecules, or reporter tags.
Cross-Coupling Reactions: If a halo-substituent is present on the pyridine ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to form carbon-carbon or carbon-heteroatom bonds, effectively conjugating the scaffold to a wide variety of other molecular fragments.
These strategies highlight the versatility of the pyridine scaffold in generating diverse and complex molecules for various applications. researchgate.netrsc.org
Structural Characterization and Spectroscopic Analysis
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy would be essential for determining the precise connectivity and chemical environment of the atoms within the molecule.
¹H NMR: Proton NMR would identify the number of distinct proton environments, their multiplicities (splitting patterns), and their integration values, corresponding to the number of protons in each environment. The chemical shifts would offer insights into the electronic environment of the protons on both the morpholine (B109124) and methylpyridine rings.
¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms and their hybridization states (sp², sp³). The chemical shifts would provide information about the electronic nature of each carbon atom in the structure.
2D NMR: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the morpholine and methylpyridine fragments.
Without access to experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
These techniques probe the vibrational and electronic properties of the molecule.
Infrared (IR) Spectroscopy: An IR spectrum would identify the characteristic functional groups present in the molecule. Key vibrational modes would include C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching of the morpholine ether linkage, and aromatic C=C and C=N stretching of the pyridine (B92270) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would provide information on the electronic transitions within the molecule, particularly those associated with the π-system of the 2-methylpyridine (B31789) ring. The wavelength of maximum absorbance (λmax) would be a key parameter.
No published IR or UV-Vis spectra are available for this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer corroborating evidence for the proposed structure, showing characteristic losses of fragments from the parent ion.
Specific m/z values and fragmentation pathways remain undetermined in the absence of experimental data.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
No crystallographic information has been deposited in public databases like the Cambridge Structural Database (CSD).
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions, Chalcogen Bonds)
If a crystal structure were available, it would allow for a detailed analysis of the intermolecular forces that govern the crystal packing. This would include identifying potential hydrogen bonds (e.g., involving the morpholine N-H, if present, or with co-crystallized solvent molecules), π-π stacking interactions between the pyridine rings of adjacent molecules, and other weaker interactions that influence the solid-state architecture.
This analysis is entirely dependent on the availability of single-crystal X-ray diffraction data, which is currently not available.
Advanced Theoretical and Computational Studies
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key chemical indicators.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-Methylpyridin-4-yl)morpholine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its equilibrium geometry.
This process yields crucial structural parameters. While specific data for this exact molecule is not extensively available in published literature, a typical output would include the following, which defines the molecule's architecture:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, O-C-C).
Dihedral Angles: The torsional angles that define the conformation of the morpholine (B109124) and pyridine (B92270) rings and their relative orientation.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is illustrative of the typical data obtained from a DFT geometry optimization and is not based on published experimental or computational results for this specific molecule.)
| Parameter | Atom Connection | Value (Illustrative) |
|---|---|---|
| Bond Length | C(pyridine)-C(morpholine) | 1.52 Å |
| Bond Length | C(morpholine)-O | 1.43 Å |
| Bond Length | C(morpholine)-N | 1.47 Å |
| Bond Angle | C-N-C (in morpholine) | 109.5° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com
The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Regions of high HOMO density indicate the likely sites for electrophilic attack.
The LUMO acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity or acidity. youtube.com Regions of high LUMO density are the probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen/oxygen atoms of the morpholine ring, while the LUMO would likely be distributed over the π-system of the pyridine ring.
Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This table illustrates the type of data generated from an FMO analysis. The values are hypothetical.)
| Parameter | Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. wikipedia.orgusc.edu It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. wikipedia.org
NBO analysis provides a detailed picture of charge delocalization by quantifying the stabilization energy (E(2)) associated with interactions between a filled (donor) orbital and an empty (acceptor) orbital. nih.gov These interactions, known as hyperconjugation, are key to understanding molecular stability. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen (O) and nitrogen (N) atoms of the morpholine ring into antibonding orbitals of adjacent bonds or the pyridine ring.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netmdpi.com
The MEP map is color-coded:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net
Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms. researchgate.net
For this compound, the MEP map would likely show negative potential around the pyridine nitrogen and the morpholine oxygen and nitrogen atoms, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential would be concentrated on the hydrogen atoms.
Solvent Effects on Electronic and Optical Properties
Chemical reactions and spectroscopic measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the electronic structure and properties of this compound. eurjchem.comrsc.org
These studies analyze how the polarity of the solvent medium affects:
Geometrical Parameters: Minor changes in bond lengths and angles.
Electronic Properties: Stabilization of the ground and excited states, which can alter the HOMO-LUMO gap. rsc.orgresearchgate.net
Optical Properties: Shifts in absorption spectra (solvatochromism), where an increase in solvent polarity might cause a red shift (bathochromic) or a blue shift (hypsochromic) in the absorption maxima depending on the relative polarity of the ground and excited states. eurjchem.comcolab.ws
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). researchgate.net
For this compound, TD-DFT calculations could identify the specific nature of the electronic transitions, such as π→π* transitions primarily localized on the pyridine ring or n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. This analysis provides a theoretical basis for interpreting the experimental UV-Vis spectrum of the compound.
Table 3: Illustrative TD-DFT Results for Electronic Transitions (Note: This table is an example of TD-DFT output and the values are hypothetical.)
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | 275 | 0.015 | n → π* |
| S2 | 250 | 0.250 | π → π* |
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are essential for various applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry offers powerful tools to predict the NLO properties of molecules like this compound.
Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to determine key NLO parameters. rsc.org These parameters include polarizability (α) and hyperpolarizabilities (β and γ), which quantify the molecule's response to an applied electric field. A finite-field approach implemented in software like MOPAC can be used to calculate these properties. dtic.mil The calculations involve determining the molecule's energy in the presence of various electric field strengths. dtic.mil
For organic molecules, the presence of π-conjugated systems and electron-donating or -withdrawing groups can significantly enhance NLO properties. rsc.orgnih.gov In the case of this compound, the pyridine ring provides a π-system, while the morpholine and methyl groups act as substituents that can modulate the electronic distribution and, consequently, the NLO response. Studies on similar heterocyclic compounds have shown that structural modifications can tune the NLO properties. rsc.orgnih.gov For instance, research on chromene derivatives demonstrated that compounds with a lower band gap tend to exhibit higher softness and larger second hyperpolarizability (γ) values. rsc.orgnih.gov
Table 1: Key Parameters in NLO Calculations
| Parameter | Description | Significance |
| α (Polarizability) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | Influences the refractive index and linear optical properties. |
| β (First Hyperpolarizability) | Describes the second-order non-linear response of a molecule to an electric field, responsible for effects like second-harmonic generation. | Crucial for frequency doubling applications. |
| γ (Second Hyperpolarizability) | Describes the third-order non-linear response, related to phenomena like third-harmonic generation and two-photon absorption. dtic.mil | Important for all-optical switching and data storage. |
| Egap (HOMO-LUMO gap) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller energy gap often correlates with higher polarizability and hyperpolarizability. rsc.orgnih.gov |
Computational Chemistry Approaches for Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. Computational chemistry plays a pivotal role in elucidating the SAR of compounds like this compound by identifying the structural features responsible for their biological activity. e3s-conferences.orgresearchgate.net
The morpholine ring is a recognized pharmacophore, and its substitution patterns significantly influence the biological activity of the resulting derivatives. researchgate.net For instance, in some series of compounds, the introduction of a morpholine moiety has been shown to enhance binding affinity to biological targets like mTOR. e3s-conferences.orgresearchgate.net SAR studies on morpholine-substituted tetrahydroquinoline derivatives have indicated that the nature and position of substituents on the aromatic rings are critical for their cytotoxic activity against cancer cell lines. nih.gov
Computational techniques used in SAR include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of a compound with its biological activity.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity.
By analyzing a series of analogues of this compound, computational SAR studies can predict which modifications are likely to enhance a desired biological effect, such as inhibitory activity against a specific enzyme. e3s-conferences.org
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand, such as this compound, to a biological target, typically a protein. nih.gov These methods are crucial in structure-based drug design.
The process involves:
Preparation of the Ligand and Receptor: The three-dimensional structure of the ligand is generated and optimized. The 3D structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked. The resulting binding energies are often expressed in kcal/mol. nih.gov
For example, in a study of morpholine-based mixed-ligand complexes, molecular docking was used to predict the binding energies with DNA and the SARS-CoV-2 main protease (Mpro), with calculated energies ranging from -6.7 to -8.6 kcal/mol. nih.gov Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against cyclin-dependent kinases (CDK2, CDK4, and CDK6) have been used to identify potential inhibitors. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular Dynamics and Binding Free Energy Calculations in Drug Design
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. researchgate.net This allows for a more accurate assessment of binding stability and the calculation of binding free energies.
Several methods are used to calculate binding free energies from MD simulations, including:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. frontiersin.org
Alchemical Free Energy Calculations: These methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), calculate the free energy difference between two states by "alchemically" transforming one molecule into another. nih.gov
Potential of Mean Force (PMF) Calculations: This approach determines the free energy profile as the ligand is physically separated from the protein. nih.gov
These calculations provide a more rigorous prediction of binding affinity (ΔGbind) than docking scores alone. frontiersin.org For instance, the absolute binding free energy of a ligand to a protein can be computed with good agreement with experimental values. nih.gov These methods are computationally intensive but are invaluable for lead optimization in drug discovery. researchgate.net
Biological Activity and Mechanism of Action Studies in Vitro Focus
Mechanism of Action Investigations at the Molecular Level (In Vitro)
Given the absence of primary in vitro pharmacological studies for 2-(2-Methylpyridin-4-yl)morpholine, there are consequently no investigations into its molecular mechanism of action. Elucidation of its mechanism would require initial studies identifying a specific biological activity, which are not currently available.
Binding Affinity and Selectivity Studies
There is no publicly available data detailing the binding affinity (e.g., Kᵢ, Kd, or IC₅₀ values) of this compound for any specific biological target. Consequently, its selectivity profile against various receptors, enzymes, or ion channels remains uncharacterized in the scientific literature.
Identification of Molecular Targets and Pathways
The specific molecular targets with which this compound interacts have not been identified in published research. As a result, the biological pathways that might be modulated by this compound are unknown. General studies on other morpholine-containing molecules have implicated a wide range of targets, including but not limited to kinases, G-protein coupled receptors, and various enzymes, but these cannot be specifically attributed to this compound.
Structure-Activity Relationship (SAR) Analysis for Biological Potency
A structure-activity relationship (SAR) analysis requires a series of related compounds with corresponding biological activity data to determine how structural modifications influence potency. As there is no available biological data for this compound, a specific SAR analysis cannot be conducted. Such an analysis would typically explore how modifications to the methyl group, the pyridine (B92270) ring, or the morpholine (B109124) moiety affect biological activity, but the foundational data for such a study is absent from the public domain.
Role of this compound as a Pharmacophore in Bioactive Molecules
While the morpholine ring itself is a well-known pharmacophore, the role of the entire This compound moiety as a distinct pharmacophore in bioactive molecules is not documented. Its potential contribution to the activity of larger molecules containing this specific fragment has not been explored or reported in available scientific literature.
Medicinal Chemistry Applications and Lead Optimization
Design Principles for Developing 2-(2-Methylpyridin-4-yl)morpholine-Based Scaffolds
The development of drug candidates from a core scaffold like this compound relies on established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic profiles. Strategies such as scaffold hopping, conformational restriction, and bioisosteric replacement are fundamental to this process.
Scaffold hopping is a powerful strategy used to identify novel molecular architectures that retain the key pharmacophoric features of a known active compound. This approach can lead to compounds with improved properties, such as enhanced novelty, better patentability, or superior pharmacokinetic profiles. nih.gov The this compound framework itself could be the result of a scaffold hopping exercise, potentially replacing a less stable or more complex core while maintaining essential binding interactions. Conversely, it can serve as a starting point for hopping to new scaffolds, such as replacing the morpholine (B109124) with other saturated heterocycles or the pyridine (B92270) with different aromatic systems. nih.gov For example, a related strategy involved replacing an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system to develop new antimycobacterial agents. nih.gov
Conformational restriction is a technique used to improve a molecule's binding affinity and selectivity by reducing its conformational flexibility. The morpholine ring in the parent scaffold is flexible. By locking this ring into a specific, biologically active conformation, it is possible to enhance its interaction with the target protein and reduce binding to off-target proteins, thereby increasing selectivity. A notable example demonstrated that replacing a standard morpholine with a conformationally restricted bridged morpholine in a series of pyrazolopyrimidine inhibitors led to a dramatic improvement in selectivity for the mTOR kinase over the structurally similar PI3K kinase, with selectivity ratios reaching as high as 26,000-fold. researchgate.net Applying this principle to the this compound scaffold could similarly yield analogues with significantly enhanced selectivity profiles.
Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or optimized characteristics. patsnap.com This strategy is a cornerstone of lead optimization, allowing for the fine-tuning of steric, electronic, and solubility properties. nih.govchemrxiv.org For the this compound scaffold, several bioisosteric replacements can be explored.
Morpholine Ring Analogues: The morpholine moiety can be replaced with other heterocyclic systems to probe their impact on activity and properties. Tetrahydro-2H-pyran (THP) and 3,6-dihydro-2H-pyran (DHP) have been successfully used as isosteres for the morpholine ring to generate novel kinase inhibitors. researchgate.net Other potential replacements include thiomorpholine (B91149) to alter polarity and hydrogen bonding capacity, or piperazine (B1678402) to introduce an additional site for substitution.
Pyridine Ring Analogues: The 2-methylpyridine (B31789) ring is a key component that can be modified. The pyridine nitrogen provides a hydrogen bond acceptor site, and its basicity can be crucial for target interaction. Replacing the pyridine with other heteroaromatic rings like pyrimidine (B1678525) or pyrazine (B50134) can alter the position of nitrogen atoms, affecting the molecule's hydrogen bonding pattern and electronic distribution. nih.gov In some contexts, replacing a central benzene (B151609) ring with a pyridine ring has led to potent inhibitors with improved selectivity. mdpi.com
Substituent Analogues: The methyl group at the 2-position of the pyridine ring can be replaced with other groups to explore the steric and electronic requirements of the binding pocket. A trifluoromethyl group, for instance, is a common bioisostere for a methyl group; it is of a similar size to an ethyl group and is a strong electron-withdrawing group that can enhance metabolic stability. cardiff.ac.uk
The table below outlines potential bioisosteric replacements for the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Morpholine | Tetrahydro-2H-pyran (THP) | Remove hydrogen bond accepting nitrogen to reduce polarity. researchgate.net | Altered solubility, modified kinase selectivity. researchgate.net |
| Thiomorpholine | Introduce a sulfur atom to modify polarity and metabolic profile. | Changes in hydrogen bonding and lipophilicity. | |
| Piperazine | Introduce a second nitrogen atom for potential new interactions or as a point of attachment for further modifications. | Increased polarity, potential for new salt forms, new vector for substitution. | |
| Pyridine | Pyrimidine | Alter the position and number of hydrogen bond acceptors. | Modified binding geometry and target interactions. nih.gov |
| Phenyl | Remove the hydrogen bond accepting nitrogen to decrease polarity. | Increased lipophilicity, loss of specific hydrogen bond interaction. mdpi.com | |
| Methyl Group | Trifluoromethyl (CF3) | Introduce a strong electron-withdrawing group to alter electronics and improve metabolic stability. cardiff.ac.uk | Enhanced metabolic stability, altered pKa of the pyridine ring. cardiff.ac.uk |
| Ethyl Group | Increase steric bulk to probe the size of the binding pocket. | Potential for improved van der Waals interactions or steric clash. |
Lead Identification and Optimization Strategies
Identifying and optimizing lead compounds are critical phases in the drug discovery pipeline. These processes involve screening large numbers of compounds and then systematically refining the structure of initial "hits" to develop potent and selective drug candidates.
High-Throughput Screening (HTS) allows for the rapid testing of vast compound libraries against a specific biological target. mdpi.com A library of compounds built around the this compound core could be synthesized and screened to identify initial hits for a particular disease target. nih.gov HTS is particularly valuable when the precise structure of the target is unknown, relying on functional readouts to identify active molecules. mdpi.com
Virtual screening is a computational method used to search large databases of chemical structures to identify those most likely to bind to a drug target. nih.gov If the three-dimensional structure of a target protein is known, docking algorithms can be used to predict how compounds containing the this compound scaffold would fit into the binding site. This in silico approach can prioritize a smaller, more focused set of compounds for synthesis and biological testing, saving significant time and resources compared to screening all compounds experimentally. univ-paris-diderot.fr
Once an initial hit is identified and its binding mode to the target protein is determined, typically through X-ray crystallography, structure-based drug design (SBDD) becomes a powerful tool for optimization. nih.gov SBDD is an iterative process where knowledge of the protein-ligand complex is used to guide the design of new analogues with improved affinity and selectivity. nih.govmdpi.com
For a compound based on the this compound scaffold, SBDD would involve:
Determining the Co-crystal Structure: Obtaining a high-resolution 3D structure of the compound bound to its target protein.
Analyzing Binding Interactions: Identifying key hydrogen bonds, hydrophobic interactions, and ionic interactions between the compound and amino acid residues in the binding pocket.
Designing New Analogues: Computationally designing modifications to the scaffold—for example, adding a hydroxyl group to form a new hydrogen bond with a nearby residue or extending a substituent to fill an empty hydrophobic pocket—to enhance these interactions.
Synthesis and Testing: Synthesizing the proposed analogues and testing their biological activity to validate the design hypothesis.
This cycle is repeated to systematically improve the compound's properties. nih.gov
The ultimate goal of lead optimization is to maximize binding affinity for the desired target while minimizing affinity for other related proteins to avoid off-target effects. Selectivity is crucial for a safe pharmacological profile. nih.gov
Strategies to optimize the affinity and selectivity of this compound-based leads include:
Systematic SAR Exploration: A systematic Structure-Activity Relationship (SAR) study involves making small, deliberate changes to the molecule and measuring the effect on activity. For this scaffold, chemists would synthesize analogues with various substituents on both the pyridine and morpholine rings to probe the target's binding site.
Conformational Restriction: As discussed previously, introducing conformational constraints, such as creating bridged morpholine analogues, can dramatically enhance selectivity by favoring a binding conformation specific to the intended target. researchgate.net
Targeting Unique Residues: Molecular modeling can reveal differences in the amino acid composition of the binding sites of the target versus off-target proteins. For example, the profound selectivity of certain inhibitors for mTOR over PI3K was attributed to a single amino acid difference (leucine in mTOR vs. phenylalanine in PI3K), which created a deeper pocket that could accommodate larger, bridged morpholine groups. researchgate.net Modifications to the this compound scaffold could be specifically designed to exploit such differences.
The table below provides a hypothetical summary of SAR for optimizing a lead based on the target scaffold.
| Modification Site | Substituent | Effect on Binding Affinity (Potency) | Effect on Selectivity | Rationale |
| Pyridine Ring | 2-CF3 instead of 2-CH3 | Potentially decrease or increase | May increase | Alters electronics; may improve metabolic stability. cardiff.ac.uk |
| 5-Fluoro | May increase | May increase | Adds a potential hydrogen bond acceptor; blocks a potential site of metabolism. | |
| Morpholine Ring | Bridged morpholine | Likely increase | Drastically increase | Restricts conformation to fit the target's active site more precisely. researchgate.net |
| 3-Methyl | May increase | May decrease or increase | Probes for steric tolerance in the adjacent pocket; introduces a chiral center. |
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for 2-(2-Methylpyridin-4-yl)morpholine?
- Methodology : A common approach involves coupling 2-methylpyridine derivatives with morpholine precursors. For example, nitro-substituted pyridines can be reduced to amines and subsequently coupled with morpholine rings using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Post-synthetic modifications, such as alkylation or reductive amination, may refine stereochemistry .
- Key Data : In a similar synthesis, H NMR (600 MHz, CDCl) confirmed regioselectivity with δ 1.20 ppm (CH doublet) and δ 7.72 ppm (pyridyl proton), while LCMS (ESI) provided molecular ion validation (M+H = 208) .
Q. How can NMR and LCMS be optimized for structural confirmation?
- Methodology :
- NMR : Use high-field instruments (≥600 MHz) in deuterated chloroform (CDCl) to resolve overlapping signals. Key protons (e.g., methyl groups on pyridine or morpholine) exhibit distinct splitting patterns (e.g., δ 1.20 ppm as a doublet for geminal methyl groups) .
- LCMS : Electrospray ionization (ESI) in positive mode enhances detection of protonated molecular ions. Calibrate with standards matching the compound’s polarity (e.g., morpholine derivatives with similar logP values) .
Q. What safety protocols are critical during synthesis?
- Methodology : Use fume hoods for volatile intermediates (e.g., nitro compounds). Refer to safety data sheets (SDS) for morpholine derivatives, which highlight risks of skin irritation (H315) and acute toxicity (H302). Store under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency?
- Methodology : Microwave reactors enable rapid heating (100–150°C) for steps like nitro reduction or ring closure. For example, reports a 30% yield increase for pyridazine derivatives using 300 W for 10 minutes. Optimize power and solvent (e.g., DMF for polar intermediates) to reduce side products .
Q. What computational tools predict reactivity in morpholine-pyridine hybrids?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, pyridine’s electron-deficient ring may direct electrophilic substitution at the 4-position. Software like Gaussian or ORCA can model transition states for coupling reactions .
Q. How do stereochemical variations impact biological activity?
- Methodology : Compare enantiomers (e.g., (2R,6S) vs. (2S,6R)) using chiral HPLC (e.g., Chiralpak® columns). In , diastereomers showed distinct H NMR splitting (δ 2.27–2.39 ppm for axial vs. equatorial protons), suggesting conformational rigidity affects receptor binding .
Q. What advanced spectroscopic techniques resolve structural ambiguities?
- Methodology :
- 2D NMR (HSQC, HMBC) : Correlate H and C signals to assign quaternary carbons (e.g., morpholine’s oxygen-bearing C4).
- X-ray Crystallography : Resolve absolute configuration, as seen in for a piperidine-pyridine hybrid (99% purity, P2/c space group) .
Data Contradictions and Resolution
Q. How to address discrepancies in reported LCMS data for morpholine derivatives?
- Analysis : Variations in ionization efficiency (e.g., ESI vs. APCI) or solvent adducts (e.g., [M+Na]) may cause mass shifts. Cross-validate with high-resolution MS (HRMS) and isotopic patterns. For example, and report M+H ions differing by <0.5 Da due to instrument calibration .
Q. Why do similar compounds exhibit divergent reactivity in coupling reactions?
- Resolution : Steric hindrance from 2-methyl groups on pyridine may reduce Pd catalyst accessibility. Compare turnover frequencies (TOF) using kinetic studies. ’s nitro-to-amine reduction achieved 85% yield with Pd/C, while bulkier substrates required ligand-modified catalysts .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
